molecular formula C17H10N4O3S B2991877 N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1226453-37-7

N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2991877
CAS No.: 1226453-37-7
M. Wt: 350.35
InChI Key: KDSFQIVVAXTOEU-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a complex organic compound that features a coumarin moiety, a pyrazinyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the coumarin core. The coumarin derivative is then reacted with appropriate reagents to introduce the pyrazinyl and thiazole groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its biological activity can be explored for therapeutic applications, such as antimicrobial, antifungal, and anticancer properties.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • N-(2-oxo-2H-chromen-3-yl)cyclo-hexane-carboxamide

  • N-(2-oxo-2H-chromen-3-yl)acetic acid

  • N-(2-oxo-2H-chromen-3-yl)benzoylhydrazide

Uniqueness: N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide stands out due to its unique combination of coumarin, pyrazinyl, and thiazole groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-oxochromen-3-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3S/c22-15(13-9-25-16(21-13)12-8-18-5-6-19-12)20-11-7-10-3-1-2-4-14(10)24-17(11)23/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSFQIVVAXTOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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